molecular formula C24H20FN5O2S B2849339 3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-13-2

3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2849339
CAS RN: 872197-13-2
M. Wt: 461.52
InChI Key: KGOSYBHQYRNJGB-UHFFFAOYSA-N
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Description

The compound “3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole-containing compounds like the one often involves a multi-step reaction sequence . A common approach involves the use of eco-compatible catalysts and reaction conditions . An extensive derivatization campaign is usually performed at both the endocyclic amide nitrogen and the ester functionality .


Molecular Structure Analysis

The molecular formula of the compound is C24H20FN5O2S . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structure also includes a quinazolin-5-amine group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the triazole ring and the quinazolin-5-amine group. The triazole ring is known to participate in a variety of chemical reactions . The quinazolin-5-amine group could also be involved in reactions, particularly those involving the amine group .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 461.511 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s important to handle all chemical compounds with appropriate safety measures. For research and development use, it should be used by, or directly under the supervision of, a technically qualified individual .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and derivatization . Additionally, its potential biological activities could be investigated further, given the known biological activities of triazole compounds .

properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-15-7-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-8-10-18(25)11-9-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOSYBHQYRNJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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